molecular formula C17H15F3N4O3 B2966391 4-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE CAS No. 1775456-83-1

4-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE

Cat. No.: B2966391
CAS No.: 1775456-83-1
M. Wt: 380.327
InChI Key: FBSFMEPERQECFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2H-1,3-Benzodioxole-5-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture integrates a piperazine linker, a 1,3-benzodioxole moiety, and a trifluoromethyl-substituted pyrimidine ring, features commonly associated with bioactive molecules. The 1,3-benzodioxole group is a privileged structure found in compounds that interact with a variety of biological targets, while the piperazine moiety often enhances solubility and contributes to pharmacophore binding. The presence of the electron-withdrawing trifluoromethyl group on the pyrimidine ring can significantly influence the molecule's electronic properties, metabolic stability, and membrane permeability. This unique combination makes it a valuable template for researchers investigating new enzyme inhibitors or probing structure-activity relationships (SAR), particularly in the development of potential ligands for central nervous system (CNS) targets. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3/c18-17(19,20)14-8-15(22-9-21-14)23-3-5-24(6-4-23)16(25)11-1-2-12-13(7-11)27-10-26-12/h1-2,7-9H,3-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSFMEPERQECFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

4-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound 6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione (hereafter referred to as Compound A) shares a piperazine-benzodioxole motif but differs in critical regions:

Core Structure : Compound A has a pyrimidinedione (dihydro-pyrimidine) core, whereas the target compound retains a pyrimidine ring.

Substituents: The target compound features a trifluoromethyl group (electron-withdrawing) at position 6, absent in Compound A.

Linker : Both utilize a piperazine linker, but Compound A connects via a methylene (-CH₂-) group, while the target compound employs a carbonyl (-CO-) bridge.

Physicochemical Properties

Property Target Compound Compound A
Molecular Formula C₁₇H₁₄F₃N₅O₃ C₁₉H₂₂N₄O₅
Molecular Weight (g/mol) 393.32 386.40
Calculated LogP (Lipophilicity) ~2.5 (higher due to -CF₃) ~1.8 (lower, methyl substituent)
Solubility Moderate (piperazine enhances solubility) Higher (pyrimidinedione core)

Pharmacological Profile

  • The pyrimidine core may target kinases or nucleotide-binding enzymes.
  • Compound A: The pyrimidinedione core is structurally analogous to xanthine oxidase inhibitors (e.g., allopurinol). The methyl substitution on benzodioxole may reduce metabolic stability compared to the carbonyl in the target compound .

Biological Activity

The compound 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14F3N3O3C_{15}H_{14}F_3N_3O_3, with a molecular weight of approximately 357.29 g/mol. The presence of the benzodioxole moiety and trifluoromethyl group suggests a range of possible interactions with biological targets.

PropertyValue
Molecular FormulaC15H14F3N3O3
Molecular Weight357.29 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Benzodioxole Moiety : This can be achieved through cyclization reactions involving catechol derivatives.
  • Acylation : The benzodioxole is acylated to introduce the carbonyl group.
  • Piperazine Coupling : The piperazine ring is introduced via nucleophilic substitution under basic conditions.
  • Trifluoromethylation : The trifluoromethyl group is added to the pyrimidine ring, enhancing the compound’s lipophilicity and potentially its biological activity.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including:

  • Enzymes : Inhibition or modulation of enzyme activity can lead to altered metabolic pathways.
  • Receptors : Binding to specific receptors may influence signal transduction pathways, affecting cellular responses.
  • Transport Proteins : Interaction with transporters can alter the uptake and distribution of other compounds within cells.

Biological Activity

Research has indicated that compounds with similar structural motifs exhibit a range of biological activities:

  • Anticancer Properties : Compounds containing benzodioxole and piperazine have shown potential in inhibiting tumor growth in various cancer models.
  • Anti-inflammatory Effects : Some derivatives demonstrate significant anti-inflammatory activity through the modulation of cytokine production.
  • Antimicrobial Activity : The presence of trifluoromethyl groups has been linked to enhanced antimicrobial properties against various pathogens.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that a related compound exhibited significant cytotoxicity against glioma cells, suggesting that modifications in the piperazine and pyrimidine structures can enhance efficacy against specific cancer types .
  • Anti-inflammatory Effects : Another investigation found that similar compounds effectively reduced inflammation in animal models, supporting their potential use in treating inflammatory diseases .
  • Mechanistic Studies : Detailed mechanistic studies revealed that these compounds could induce apoptosis in cancer cells via mitochondrial pathways, highlighting their therapeutic potential .

Q & A

Basic Question: What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves coupling the benzodioxole-piperazine carbonyl moiety to the trifluoromethylpyrimidine core via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key steps include:

  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates .
  • Optimization : Employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield . For example, microwave-assisted synthesis may reduce reaction time while maintaining purity (>95%) .

Basic Question: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the piperazine ring’s substitution pattern and benzodioxole connectivity. ¹⁹F NMR is essential for verifying the trifluoromethyl group’s integrity .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to assess purity (>98%) and molecular ion peaks .

Advanced Question: How can computational modeling (e.g., DFT or molecular docking) guide the understanding of this compound’s bioactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets like kinases or GPCRs .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites, focusing on the benzodioxole’s π-stacking and the trifluoromethyl group’s hydrophobic effects . Validate predictions with SPR (surface plasmon resonance) binding assays .

Advanced Question: How should researchers resolve contradictory data in solubility or stability studies?

Answer:

  • Controlled Replicates : Perform triplicate measurements under standardized conditions (pH 7.4 buffer for solubility; accelerated stability testing at 40°C/75% RH) .
  • Root-Cause Analysis : Use DOE (Design of Experiments) to isolate variables (e.g., solvent crystallization kinetics, hygroscopicity of the trifluoromethyl group) . Cross-reference with thermogravimetric analysis (TGA) to detect hydrate formation .

Basic Question: What are the key considerations for designing in vitro assays to evaluate this compound’s pharmacological potential?

Answer:

  • Target Selection : Prioritize enzymes/receptors structurally aligned with the benzodioxole moiety (e.g., serotonin receptors, CYP450 isoforms) .
  • Dose-Response Curves : Use 8–12 concentration points (1 nM–100 µM) with positive/negative controls (e.g., ketanserin for 5-HT2A antagonism) . Include ATP-based viability assays to rule off-target cytotoxicity .

Advanced Question: How can structure-activity relationship (SAR) studies be structured to improve potency while reducing metabolic liability?

Answer:

  • Analog Libraries : Synthesize derivatives with modified piperazine substituents (e.g., methyl, acetyl) or benzodioxole bioisosteres (e.g., benzofuran) .
  • Metabolic Profiling : Incubate with human liver microsomes (HLMs) and LC-MS/MS to identify CYP-mediated oxidation hotspots (e.g., piperazine N-dealkylation) . Introduce steric hindrance (e.g., tert-butyl groups) to block metabolic sites .

Basic Question: What solvent systems are optimal for recrystallization to ensure high purity?

Answer:

  • Binary Solvents : Ethanol/water (70:30 v/v) or acetonitrile/diethyl ether for slow crystallization, minimizing trifluoromethyl group hydrolysis .
  • Purity Validation : Monitor via differential scanning calorimetry (DSC) to confirm a single melting endotherm (e.g., mp 287.5–293.5°C) .

Advanced Question: How can researchers integrate high-throughput screening (HTS) with cheminformatics to prioritize analogs?

Answer:

  • HTS Workflow : Screen 10,000+ analogs in 384-well plates using fluorescence polarization (FP) or TR-FRET assays .
  • Cheminformatics : Apply QSAR models (e.g., Random Forest or SVM) trained on descriptors like logP, topological polar surface area (TPSA), and molecular flexibility . Cluster analogs by scaffold diversity to avoid redundancy .

Advanced Question: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression (e.g., carbonyl stretching at 1680 cm⁻¹) .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution and use risk assessment matrices to control parameters (e.g., stirring rate, cooling gradient) .

Basic Question: How should researchers address solubility challenges in pharmacokinetic studies?

Answer:

  • Co-Solvents : Use 10% DMSO/PEG 400 in saline for intravenous administration .
  • Amorphous Solid Dispersions : Spray-dry with HPMCAS-LF to enhance oral bioavailability, confirmed by dissolution testing in simulated gastric fluid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.